molecular formula C15H16N2O2 B2992392 (E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide CAS No. 2034997-77-6

(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide

Cat. No. B2992392
CAS RN: 2034997-77-6
M. Wt: 256.305
InChI Key: IXQIFLOHWFGUPV-DHZHZOJOSA-N
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Description

(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MIA-602 and belongs to the class of acrylamide derivatives. MIA-602 has been shown to possess potent antitumor activity and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

1. Chemical Synthesis and Properties

  • Studies have focused on the synthesis and characterization of various isoxazoles, highlighting their utility as intermediates in organic synthesis. For instance, the synthesis of N-methylisoxazolin-5-ones and their structural analysis through techniques such as catalytic hydrogenation and alkaline hydrolysis provide foundational knowledge for further chemical modifications and applications (Sarlo, Fabbrini, & Renzi, 1966).

2. Antiviral and Cytostatic Evaluation

  • Isoxazolidine nucleotide analogues have been synthesized and evaluated for their antiviral and cytostatic properties, underscoring the potential of isoxazolyl compounds in developing treatments against a broad range of DNA and RNA viruses (Kokosza, Balzarini, & Piotrowska, 2013).

3. Neuroprotection and Receptor Antagonism

  • Research into amino acid antagonists at non-NMDA excitatory amino acid receptors has utilized isoxazole amino acids for the development of novel neuroprotective agents, highlighting the potential therapeutic applications of isoxazole derivatives in protecting against neurotoxic effects (Krogsgaard‐Larsen et al., 1991).

4. Insecticidal Activity

  • The synthesis and evaluation of anthranilic diamides analogs containing isoxazole rings have demonstrated significant insecticidal activities against specific pests, indicating the utility of isoxazolyl compounds in developing new pesticides (Qi et al., 2014).

5. Antimicrobial and Anti-inflammatory Properties

  • Novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones have been synthesized and shown to possess antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential in the development of new therapeutic agents (Rajanarendar et al., 2012).

Future Directions

The future directions in the study of “(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmacology, and materials science could be explored .

Mechanism of Action

Target of Action

The primary target of (E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a member of the glutamate receptor family, which plays a crucial role in the central nervous system as it mediates the actions of the major excitatory neurotransmitter, glutamate .

Mode of Action

The compound acts as a non-competitive antagonist at the mGluR5 . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and it inhibits the receptor’s activity regardless of the presence of glutamate . The compound’s selectivity for mGluR5 over other glutamate receptors (such as mGluR1 and the family 2 and 3 mGluRs) has been demonstrated, with IC50 values of 0.37 and 0.29 μM, respectively, at human mGluR5a .

Biochemical Pathways

The antagonism of mGluR5 by (E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide can affect various biochemical pathways. For instance, mGluR5 is involved in the regulation of intracellular calcium levels and the modulation of NMDA receptor activity . Therefore, the compound’s action could potentially influence these processes.

Pharmacokinetics

A related compound, phenyl methyl-isoxazole, has been found to undergo bioactivation via an initial oxidation of the 5′-methyl group, generating a stabilized enimine intermediate . This process could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The antagonism of mGluR5 by (E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide can result in various molecular and cellular effects. For example, it could potentially modulate synaptic transmission and plasticity, given the role of mGluR5 in these processes . The compound’s action could also influence neuronal excitability and neurotoxicity, considering the involvement of mGluR5 in the regulation of intracellular calcium levels and the modulation of NMDA receptor activity .

properties

IUPAC Name

(E)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(8-13-6-4-3-5-7-13)15(18)16-9-14-10-17-19-12(14)2/h3-8,10H,9H2,1-2H3,(H,16,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQIFLOHWFGUPV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)CNC(=O)/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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